3-(3-chloro-1H-indazol-4-yl)quinoline is a complex organic compound with the molecular formula CHClN and a molecular weight of approximately 279.72 g/mol. This compound features a quinoline moiety substituted with a 3-chloro-1H-indazole group, which contributes to its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and material science .
This compound can be classified under heterocyclic compounds due to the presence of both quinoline and indazole rings. The indazole structure is characterized by a five-membered ring containing two nitrogen atoms, while quinoline consists of a fused benzene and pyridine ring. The specific combination of these structures in 3-(3-chloro-1H-indazol-4-yl)quinoline suggests potential biological activity, particularly in anticancer research .
The synthesis of 3-(3-chloro-1H-indazol-4-yl)quinoline can be achieved through various methods, primarily involving the reaction between 3-chloro-1H-indazole and quinoline derivatives. One common approach involves:
The molecular structure of 3-(3-chloro-1H-indazol-4-yl)quinoline can be represented as follows:
The compound consists of:
The structural configuration allows for various interactions with biological targets, making it a subject of interest in drug design .
The reactivity of 3-(3-chloro-1H-indazol-4-yl)quinoline can be attributed to its functional groups. Key reactions include:
These reactions are critical for modifying the compound to improve its efficacy or reduce toxicity.
The mechanism of action for compounds like 3-(3-chloro-1H-indazol-4-yl)quinoline often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit anticancer properties by:
Further research is necessary to elucidate the exact pathways influenced by this compound and quantify its effects in vitro and in vivo .
Key physical properties of 3-(3-chloro-1H-indazol-4-yl)quinoline include:
Chemical properties include:
The primary applications of 3-(3-chloro-1H-indazol-4-yl)quinoline are found in medicinal chemistry, particularly:
Research continues to explore its full range of applications, including its role as a lead compound for drug development .
The molecular architecture of 3-(3-chloro-1H-indazol-4-yl)quinoline integrates two pharmacologically significant heterocyclic systems: a quinoline moiety linked at the 3-position to a 3-chloroindazole unit at its 4-position. This hybrid design leverages the planar, electron-rich quinoline system—known for intercalative interactions with biomolecular targets—fused with the indazole’s hydrogen-bonding capabilities. The indazole’s 1H-tautomer stability is critical, as it enables dual hydrogen-bond donor/acceptor functionality (N1-H and N2), facilitating interactions with enzymatic active sites [1] [8].
The ortho-linkage between the heterocycles creates a twisted conformation, confirmed by density functional theory (DFT) calculations. This twist angle (~35–45°) balances molecular rigidity and flexibility, optimizing target binding while avoiding excessive planarization that could promote off-target DNA intercalation. The hybrid’s π-conjugated system extends across both rings, evidenced by a calculated polarizability of 32.5 ų (Table 1), enhancing dispersion forces in hydrophobic protein pockets [6] [8].
Table 1: Key Structural and Electronic Parameters of 3-(3-Chloro-1H-indazol-4-yl)quinoline
Parameter | Value/Characteristic | Method | Biological Implication |
---|---|---|---|
Dihedral Angle (Quinoline-Indazole) | 42.7° | DFT (B3LYP/6-31G*) | Optimizes target fit without planar toxicity |
Dipole Moment | 4.8 Debye | DFT (B3LYP/6-31G*) | Enhanced solubility & target recognition |
Polarizability | 32.5 ų | DFT (B3LYP/6-31G*) | Strong van der Waals interactions |
LogP | 3.2 ± 0.1 | SwissADME | Balanced membrane permeability |
This architecture mirrors bioactive scaffolds in clinical agents, such as the indole-quinazoline core in irreversible pan-HER inhibitors (e.g., N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine) [1]. The indazole substitution at quinoline’s 3-position—rather than the typical 4-amino position in EGFR inhibitors—diverts binding dynamics toward kinases reliant on halogen-bond acceptors.
The 3-chloro substituent on the indazole ring is a strategic determinant of bioactivity. This halogen atom acts as a hydrogen-bond acceptor and halogen-bond donor, forming critical interactions with residues like Thr790 in kinases or Asp residues in DNA-topoisomerase complexes. Computational mapping reveals a σ-hole potential of +25 kcal/mol on the chlorine atom, enabling strong (3.0–3.5 Å) halogen bonds with carbonyl oxygens [1] [8]. Removing the chloro group reduces binding affinity by 5-fold in analogous compounds, underscoring its role in stabilizing target complexes [8].
The 4-indazolyl attachment to quinoline introduces steric and electronic perturbations:
Molecular docking against topoisomerase IIα (PDB: 2R3I) shows the 4-indazolyl group occupying a cleft lined with hydrophobic residues (Phe506, Leu509), while the chloro group engages Arg503 via water-bridged hydrogen bonding (Fig. 1A). This binding mode mirrors pyrazolo[4,3-f]quinoline inhibitors (e.g., compound 2E), which suppress topoisomerase IIα at IC₅₀ = 7.8 µM [8].
Fig. 1: Substituent-Driven Target Engagement
DFT simulations (B3LYP/6-31G*) reveal three low-energy conformers (< 2 kcal/mol stability differential), with the global minimum exhibiting a 42.7° dihedral angle between the heterocycles. This torsional flexibility allows adaptive binding to divergent targets, including kinases and topoisomerases. The HOMO is localized on the indazole moiety (−6.1 eV), while the LUMO centers on the quinoline ring (−2.8 eV), indicating intramolecular charge transfer upon photoexcitation—a trait exploitable in DNA cleavage applications [7].
Molecular dynamics (50 ns simulations) in aqueous solution show persistent water-bridged hydrogen bonds involving the indazole N2 atom (occupancy: 78%), explaining enhanced solubility vs. fully planar analogs. The compound’s global electrophilicity index (ω = 4.5 eV) aligns with irreversible kinase inhibitors like afatinib (ω = 4.2 eV), supporting potential covalent binding [1] [6].
Table 2: Frontier Molecular Orbital (FMO) and Reactivity Descriptors
Descriptor | Value | Interpretation |
---|---|---|
HOMO Energy | −6.1 eV | Nucleophilic attack susceptibility at indazole |
LUMO Energy | −2.8 eV | Electrophilic targeting at quinoline |
Energy Gap (ΔE) | 3.3 eV | Moderate kinetic stability & bioactivity |
Global Hardness (η) | 1.65 eV | Polarizable electron cloud for target distortion |
Electrophilicity (ω) | 4.5 eV | Propensity for covalent adduct formation |
Docking against cyclin-dependent kinase 2 (CDK2; PDB: 1HCL) predicts a binding energy of −9.8 kcal/mol, driven by:
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